2-Phenylacetoacetonitrile

Übersicht

Beschreibung

αEs ist ein kristalliner Feststoff, der hauptsächlich als Vorläufer bei der Synthese verschiedener Chemikalien verwendet wird, darunter Amphetamine . Diese Verbindung ist aufgrund ihrer vielseitigen chemischen Eigenschaften sowohl in der Forschung als auch in industriellen Anwendungen von großem Interesse.

Vorbereitungsmethoden

α-Phenylacetonitril kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Kondensation von Ethylacetat mit Benzylcyanid in Gegenwart von Natriumethylat. Das Reaktionsgemisch wird erhitzt und dann abgekühlt, um das Produkt auszufällen . Ein weiteres Verfahren beinhaltet die Verwendung anorganischer Säuren wie Schwefelsäure, Salzsäure oder Phosphorsäure zur Hydrolyse der Verbindung . Industrielle Produktionsverfahren nutzen oft ähnliche Synthesewege, aber in größerem Maßstab, um höhere Ausbeuten und Reinheiten zu erreichen.

Analyse Chemischer Reaktionen

α-Phenylacetonitril durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumethylat, Eisessig und verschiedene anorganische Säuren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von Phenylessigsäure führen, während Reduktion sekundäre Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

α-Phenylacetonitril wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Forensik, häufig verwendet. In der Chemie dient es als Vorläufer für die Synthese von Amphetaminen und anderen verwandten Verbindungen . In der Biologie wird es in Studien verwendet, die sich mit Enzymreaktionen und Stoffwechselwegen befassen. In der Forensik wird es als analytischer Referenzstandard für die Identifizierung und Charakterisierung verschiedener Substanzen verwendet .

Wirkmechanismus

Der Wirkmechanismus von α-Phenylacetonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Als Vorläufer bei der Synthese von Amphetaminen durchläuft es chemische Umwandlungen, die zur Bildung aktiver Verbindungen führen. Diese aktiven Verbindungen interagieren dann mit Neurotransmittersystemen im Gehirn und beeinflussen die Freisetzung und Aufnahme von Neurotransmittern wie Dopamin und Serotonin .

Wissenschaftliche Forschungsanwendungen

.alpha.-Phenylacetoacetonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. In chemistry, it serves as a precursor for the synthesis of amphetamines and other related compounds . In biology, it is used in studies involving enzyme reactions and metabolic pathways. In forensic science, it is utilized as an analytical reference standard for the identification and characterization of various substances .

Wirkmechanismus

The mechanism of action of .alpha.-Phenylacetoacetonitrile involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of amphetamines, it undergoes chemical transformations that lead to the formation of active compounds. These active compounds then interact with neurotransmitter systems in the brain, affecting the release and uptake of neurotransmitters such as dopamine and serotonin .

Vergleich Mit ähnlichen Verbindungen

α-Phenylacetonitril ähnelt anderen Verbindungen wie Phenylaceton (P2P) und Benzylcyanid. Es ist in seiner spezifischen chemischen Struktur und Reaktivität einzigartig. Phenylaceton zum Beispiel ist eine farblose Flüssigkeit mit einem deutlichen Blumenduft und wird bei der Synthese verschiedener Arzneimittel und Duftstoffe verwendet . Benzylcyanid hingegen wird als Lösungsmittel und bei der Synthese anderer organischer Verbindungen verwendet . Die einzigartigen Eigenschaften von α-Phenylacetonitril machen es besonders wertvoll für die Synthese von Amphetaminen und verwandten Verbindungen .

Referenzen

Biologische Aktivität

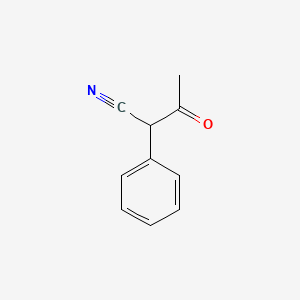

2-Phenylacetoacetonitrile, also known as α-phenylacetoacetonitrile (APAAN), is a compound that has garnered attention in various fields, particularly in synthetic chemistry and pharmacology. Its role as a precursor in the synthesis of amphetamines highlights its biological significance. This article delves into the biological activity of this compound, including its effects, mechanisms of action, and relevant case studies.

This compound is characterized by its chemical formula and a molecular weight of approximately 159.19 g/mol. It is a colorless to pale yellow liquid that is soluble in organic solvents. The structure consists of a phenyl group attached to an acetoacetonitrile moiety, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to act as a precursor in the synthesis of psychoactive substances. The compound undergoes various chemical transformations, leading to the formation of amphetamines, which exhibit significant neuropharmacological effects. The mechanism involves the conversion of APAAN through reductive amination or other synthetic pathways, ultimately influencing neurotransmitter systems such as dopamine and norepinephrine.

Toxicological Profile

The toxicological effects of this compound have been studied in various contexts. Exposure to this compound can lead to several health impacts:

- Acute Toxicity : Symptoms may include dizziness, nausea, and respiratory distress depending on exposure levels and routes.

- Chronic Effects : Long-term exposure has been associated with neurotoxic effects, potentially leading to cognitive impairment and other neurological disorders.

A detailed overview of the potential health impacts is summarized in Table 1.

| Effect | Description |

|---|---|

| Acute Toxicity | Dizziness, nausea, respiratory distress |

| Chronic Toxicity | Cognitive impairment, neurological disorders |

| Carcinogenicity | Potential for cancer development with prolonged exposure |

| Reproductive Toxicity | Possible effects on fertility and fetal development |

Synthesis and Impurity Profiling

A significant body of research has focused on the synthesis pathways involving this compound. A study published in Analytical Science highlighted the impurity profiling of methamphetamine synthesized from APAAN. This research identified several impurities that arise during synthesis, which can have implications for both toxicity and efficacy in pharmacological contexts .

Regulatory Considerations

Due to its role as a precursor for controlled substances, this compound is subject to stringent regulatory scrutiny. The U.S. Drug Enforcement Administration (DEA) monitors its distribution and use closely, as it poses risks associated with illicit drug production .

Research Findings

Recent studies have explored the environmental persistence and degradation pathways of this compound. Research indicates that while it can degrade under certain conditions, its stability in various environments raises concerns about long-term ecological impacts .

Eigenschaften

IUPAC Name |

3-oxo-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNWFTMUBKJWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863402 | |

| Record name | alpha-Acetylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-48-8 | |

| Record name | α-Acetylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylacetoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylacetoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylacetoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Acetylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-acetylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302PX39407 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.